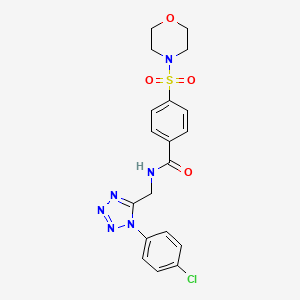

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O4S/c20-15-3-5-16(6-4-15)26-18(22-23-24-26)13-21-19(27)14-1-7-17(8-2-14)31(28,29)25-9-11-30-12-10-25/h1-8H,9-13H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJWZFCXZYNGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For example, 4-chlorophenyl azide can react with a nitrile under acidic conditions to form the tetrazole ring.

Attachment of the Tetrazole to Benzamide: The tetrazole derivative can then be coupled with a benzamide precursor using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the Morpholinosulfonyl Group: The final step involves the introduction of the morpholinosulfonyl group through a sulfonylation reaction. This can be achieved by reacting the intermediate with morpholine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring or the morpholinosulfonyl group.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its ability to form stable complexes could be useful in the development of new materials with specific electronic or optical properties.

Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.

Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide depends on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The tetrazole ring and morpholinosulfonyl group are likely involved in the binding interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Triazole-Based Sulfonamide Analogs

Example Compound : N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (CAS: 338422-28-9)

- Molecular Formula : C₁₉H₁₈ClFN₄O₂S₂

- Key Structural Differences: Heterocyclic Core: Utilizes a 1,2,4-triazole ring instead of a tetrazole. Substituents: Features an allyl group at the triazole N4 position and a 4-fluorobenzyl sulfanyl group at C3. Sulfonamide Group: Attached to a 4-chlorophenyl ring, contrasting with the morpholinosulfonyl group in the target compound.

- Functional Implications: The triazole-thione tautomerism (observed in related compounds in ) may influence reactivity and binding compared to the non-tautomeric tetrazole .

Phenylsulfonyl-Triazole Derivatives

Example Compounds : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- General Formula : C₂₈H₂₀F₂N₄O₂S₂ (X = Cl)

- Key Structural Differences: Core Structure: 1,2,4-Triazole-3-thione with a phenylsulfonyl group at the para position.

- Functional Implications: The thione group (C=S) absorbs at 1247–1255 cm⁻¹ (IR), absent in the tetrazole-based target compound . The absence of a morpholinosulfonyl group may reduce solubility compared to the target compound.

Structural and Spectral Data Comparison Table

Research Findings and Implications

- Synthetic Routes : The target compound likely involves tetrazole cyclization, contrasting with triazole-thione formation via NaOH-mediated cyclization of hydrazinecarbothioamides in .

- Pharmacological Potential: The morpholinosulfonyl group may enhance solubility and blood-brain barrier penetration compared to phenylsulfonyl analogs. However, the tetrazole’s higher acidity (pKa ~4.5–5.5) could influence ionic interactions in target binding.

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrazole ring and a morpholine sulfonamide moiety. The general formula can be represented as follows:

Key Properties

- Molecular Weight : 357.85 g/mol

- Solubility : Soluble in DMSO and ethanol; poorly soluble in water.

- Melting Point : Approximately 215 °C.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Viral Replication : Preliminary studies indicate that this compound may inhibit the replication of certain viruses, potentially by targeting viral DNA synthesis.

- Antitumor Activity : Research has suggested that similar compounds exhibit cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds, particularly against human adenovirus (HAdV). For instance, derivatives with structural similarities have shown significant antiviral activity with low cytotoxicity.

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound A (similar structure) | 0.27 | 156.8 | >100 |

| Compound B (related analog) | TBD | TBD | TBD |

Note: TBD = To Be Determined; values are based on ongoing research.

Anticancer Activity

The compound's potential anticancer effects have been evaluated in various studies. Similar sulfonamide derivatives have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Studies

-

Study on Antiviral Efficacy :

A study published in Journal of Medicinal Chemistry explored the efficacy of a series of tetrazole derivatives against HAdV. The lead compound exhibited an IC50 value significantly lower than that of niclosamide, indicating enhanced antiviral activity. -

Anticancer Evaluation :

In vitro assays conducted on several cancer cell lines revealed that compounds with similar morpholine and sulfonamide structures exhibited promising results, leading to further investigation into their molecular mechanisms.

Q & A

Q. What are the recommended synthetic routes for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide, and how do reaction conditions influence yield?

A multi-step synthesis is typically employed, involving:

- Step 1 : Condensation of 4-chlorobenzyl derivatives with tetrazole precursors under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C for 1 hour .

- Step 2 : Sulfonylation of the intermediate with morpholinosulfonyl chloride in aprotic solvents (e.g., DMF or acetonitrile) under nitrogen atmosphere . Key parameters include temperature control (<80°C to avoid decomposition), solvent polarity, and catalyst loading. Yields range from 60–85% after recrystallization in aqueous acetic acid .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Look for resonance peaks corresponding to the tetrazole methyl group (~δ 4.2–4.5 ppm) and morpholinosulfonyl protons (δ 3.0–3.5 ppm) .

- FT-IR : Confirm tetrazole ring vibrations (1,450–1,550 cm⁻¹) and sulfonyl S=O stretching (1,160–1,180 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and molecular ion peaks (m/z ~450–460) .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s bioactivity and target interactions?

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., CXCL12 chemokine receptors). Focus on the tetrazole and morpholinosulfonyl groups as key pharmacophores .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues (e.g., hydrogen bonds between sulfonyl oxygens and lysine residues) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with cytotoxic activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Assay Standardization : Use Daphnia magna toxicity tests (EC₅₀ < 10 µg/mL) as a baseline for cytotoxicity comparisons due to their reproducibility and cost efficiency .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in in vivo efficacy .

- Crystallographic Validation : Employ SHELX programs for single-crystal X-ray diffraction to confirm structural homogeneity, as polymorphic forms can alter bioactivity .

Q. How can reaction conditions be optimized to mitigate side products during large-scale synthesis?

- Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., zeolites or immobilized enzymes) to reduce byproduct formation from over-sulfonylation .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and minimize decomposition at high temperatures .

- In Situ Monitoring : Use Raman spectroscopy or inline HPLC to track reaction progress and terminate at >90% conversion .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment and stability studies?

- HPLC-DAD/ELSD : Pair with charged aerosol detection to quantify low-UV-absorbing impurities .

- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH, UV light) and monitor degradation products via LC-MS/MS .

- Stability-Indicating Methods : Validate assays using ICH guidelines (Q2(R1)) to ensure specificity for the parent compound .

Q. How can researchers validate the compound’s mechanism of action in cellular models?

- Target Knockdown : Use siRNA or CRISPR to silence suspected targets (e.g., kinases or GPCRs) and assess changes in activity .

- Thermal Shift Assays (TSA) : Monitor protein melting shifts in the presence of the compound to confirm direct binding .

- Metabolomics Profiling : Apply LC-HRMS to identify downstream metabolic perturbations (e.g., altered ATP levels in cancer cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.